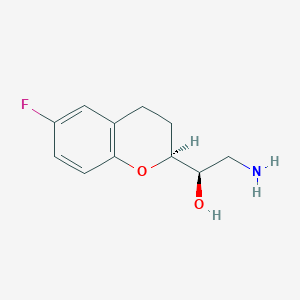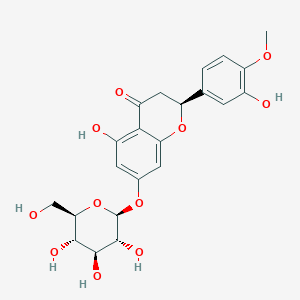
Hesperetin 7-O-glucoside
描述
柚皮苷-7-O-葡萄糖苷是一种从柚皮素衍生的黄烷酮糖苷,柚皮素是一种天然存在的黄酮类化合物,存在于柑橘类水果中。 该化合物以其多样的生物活性而闻名,包括抗氧化、抗炎和抗菌特性 .
作用机制
柚皮苷-7-O-葡萄糖苷通过多种机制发挥其作用:
抗氧化活性: 它清除自由基并减少氧化应激.
抗炎活性: 它抑制促炎细胞因子和介质的产生.
抗菌活性: 它破坏微生物的细胞膜,抑制其生长.
类似化合物:
柚皮苷: 一种存在于柑橘类水果中的黄烷酮糖苷,以其低水溶性而闻名.
新橙皮苷: 柚皮素的糖苷,用作甜味剂.
生化分析
Biochemical Properties
Hesperetin 7-O-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is flavanone 7-O-glucosyltransferase, which catalyzes the glycosylation of hesperetin at the C-7 position to form this compound . This compound also interacts with intestinal maltase and HMG-CoA reductase, inhibiting their activity . These interactions highlight the compound’s potential in regulating carbohydrate and lipid metabolism.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, thereby exhibiting anti-inflammatory properties . Additionally, it affects the expression of genes involved in oxidative stress response and apoptosis, contributing to its antioxidant and anticancer activities .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT) genes, reducing cholesterol esterification . Furthermore, this compound upregulates the LDL receptor, enhancing the clearance of LDL cholesterol from the bloodstream . These actions contribute to its potential in managing hypercholesterolemia and cardiovascular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound can modulate gut microbiota composition and bile acid metabolism in mice, indicating its potential for long-term health benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, there may be potential toxic or adverse effects . For example, in a study on mice, dietary administration of this compound at 2.5 and 5 g/kg diet prevented decreases in bone mineral density, but higher doses could lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for synthesizing neohesperidin dihydrochalcone, a sweetener . The compound is metabolized primarily in the small intestine, where it undergoes hydrolysis to release hesperetin . This process involves enzymes such as rhamnosidase and glucosidase, which facilitate the breakdown and absorption of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It forms inclusion complexes with β-cyclodextrin, enhancing its solubility and bioavailability . This complexation facilitates its transport across cell membranes and its distribution to target tissues. Additionally, this compound interacts with transporters and binding proteins that aid in its cellular uptake and localization .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. It is primarily metabolized in the small intestine, particularly in the ileum . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells. This subcellular localization is crucial for its biological activities, including its effects on bile acid metabolism and gut microbiota composition .
准备方法
合成路线和反应条件: 柚皮苷-7-O-葡萄糖苷可以通过使用橙皮苷酶对柚皮苷进行酶解来合成 . 该过程涉及柚皮苷的受控酶解,导致几乎 98% 的高转化率 . 反应条件经过优化,以确保高纯度和高产率。
工业生产方法: 一种新颖的生物合成途径涉及在 Fe3O4@氧化石墨烯上使用固定化的鼠李糖苷酶。 该平台促进了柚皮苷-Cu (II) 络合物选择性水解为柚皮苷-7-O-葡萄糖苷-Cu (II),然后使用氢氧化铵解离,从而获得高纯度的柚皮苷-7-O-葡萄糖苷 . 该方法对于工业生产而言是高效且可扩展的。
化学反应分析
反应类型: 柚皮苷-7-O-葡萄糖苷经历各种化学反应,包括:
氧化: 它可以被氧化以形成不同的氧化产物。
还原: 还原反应可以将其转化回柚皮素。
取代: 取代反应可以修饰其糖苷部分。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用像硼氢化钠这样的还原剂。
取代: 各种酸和碱可以促进取代反应。
主要产物:
氧化: 柚皮素的氧化衍生物。
还原: 柚皮素。
取代: 修饰的糖苷衍生物。
科学研究应用
柚皮苷-7-O-葡萄糖苷在科学研究中具有多种应用:
相似化合物的比较
Hesperidin: A flavanone glycoside found in citrus fruits, known for its low water solubility.
Neohesperidin: A glycoside of hesperetin, used as a sweetener.
Hesperetin: The aglycone form of hesperetin 7-O-glucoside, with potent biological activities.
Uniqueness: this compound stands out due to its higher solubility compared to hesperidin and its efficient conversion to neohesperidin dihydrochalcone
属性
IUPAC Name |
(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSYMQORONDIDD-ZJHVPRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953661 | |
| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31712-49-9 | |
| Record name | Hesperetin 7-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31712-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hesperitin-7-beta-D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


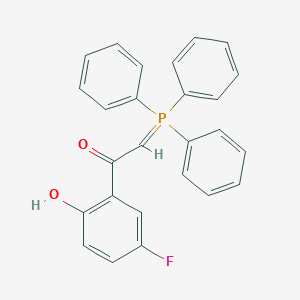
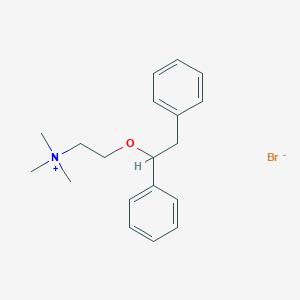


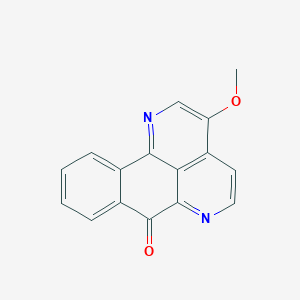
![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)
![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)
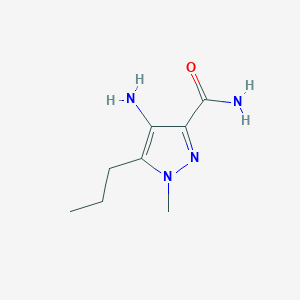
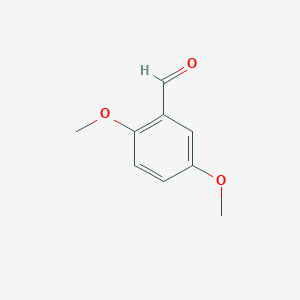
![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)
